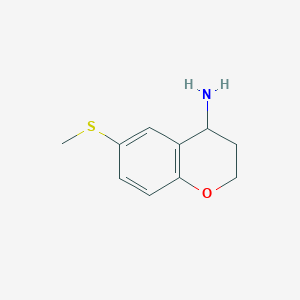
6-(Methylthio)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylthio)chroman-4-amine is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. The presence of a methylthio group at the 6th position and an amine group at the 4th position makes this compound unique. Chroman derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)chroman-4-amine can be achieved through several methods. One common approach involves the cyclization of substituted phenols with appropriate reagents. For instance, the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid can yield chroman derivatives . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and reaction media to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-(Methylthio)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the amine and methylthio groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methylthio group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride can reduce the chroman ring or the amine group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution at the amine group can introduce alkyl or acyl groups .
Scientific Research Applications
6-(Methylthio)chroman-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Methylthio)chroman-4-amine involves its interaction with specific molecular targets and pathways. For instance, chroman derivatives have been shown to inhibit enzymes such as sirtuins, which are involved in aging-related diseases . The compound’s ability to modulate enzyme activity and interact with cellular pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
Chroman-4-one: Lacks the methylthio and amine groups but shares the chroman skeleton.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen in the chroman ring.
Flavanone: A flavonoid with a similar structure but different functional groups.
Uniqueness: 6-(Methylthio)chroman-4-amine is unique due to the presence of both the methylthio and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
6-methylsulfanyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NOS/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3 |
InChI Key |
OXMCIJLVHODKSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)





![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)


